molecular formula C13H13NO3 B13469064 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B13469064
M. Wt: 231.25 g/mol
InChI Key: MJJQDPPJTNBHJA-UHFFFAOYSA-N
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Description

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a tetrahydroquinoline (THQ) derivative featuring a prop-2-enoyl (acryloyl) group at position 1 and a carboxylic acid moiety at position 8. The compound’s structure combines the rigidity of the partially saturated quinoline ring with the electrophilic reactivity of the α,β-unsaturated carbonyl group (prop-2-enoyl) and the acidity of the carboxylate group.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-8-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-11(15)14-8-4-6-9-5-3-7-10(12(9)14)13(16)17/h2-3,5,7H,1,4,6,8H2,(H,16,17)

InChI Key

MJJQDPPJTNBHJA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC2=C1C(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound features two primary reactive centers:

  • Prop-2-enoyl group : Enables conjugate addition and cycloaddition reactions

  • Carboxylic acid : Participates in acid-base reactions, esterification, and amidation

Enoyl Group Reactions

The α,β-unsaturated carbonyl system undergoes characteristic Michael additions and cycloadditions:

Reaction TypeMechanismProduct Class
Michael Addition Nucleophilic attack at β-positionβ-Substituted tetrahydroquinoline derivatives
Diels-Alder Reaction [4+2] Cycloaddition with dienesBicyclic or polycyclic systems

These reactions are critical for structural diversification, particularly in drug discovery applications.

Carboxylic Acid Reactions

The -COOH group participates in:

  • Salt formation with bases (e.g., NaOH → water-soluble sodium salt)

  • Esterification with alcohols under acidic catalysis

  • Amide coupling via carbodiimide-mediated activation

Reaction conditions typically require temperature control (40-80°C) and anhydrous environments for optimal yields.

Domino Reaction Systems

Recent advances employ tandem processes for efficient synthesis:

TiO₂-Catalyzed Domino Reaction

text
3-methylaniline + acetaldehyde → Imine formation → Ethyl vinyl ether addition → Cyclization → 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (71% yield)

This single-pot method combines oxidation, reduction, and cyclization steps, demonstrating the compound's utility in streamlined synthetic routes .

Cyclization Reactions

Acid-catalyzed ring closures enable:

Starting MaterialConditionsProduct
N-substituted anilinesH₂SO₄, ΔPolycyclic tetrahydroquinolines
β-keto estersPTSA, toluene refluxFused quinoline-carboxylates

These methods highlight the compound's role as a versatile building block in heterocyclic chemistry .

Comparative Reaction Analysis

ParameterEnoyl Group ReactivityCarboxylic Acid Reactivity
Rate Fast (kinetically favored)Moderate
Solvent Preference Polar aprotic (DMF, DMSO)Protic (MeOH, H₂O)
Catalyst Dependence Base/acid catalysts requiredpH-sensitive

Scientific Research Applications

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Carboxylic Acid Position : The position of the carboxylic acid group (e.g., 2, 3, 6, or 8) significantly impacts solubility, acidity, and intermolecular interactions. For instance, 1,2,3,4-THQ-2-carboxylic acid HCl is commercially available at 95% purity, suggesting stable synthesis protocols , whereas the target compound’s 8-carboxylic acid group may enhance steric hindrance near the acryloyl group .
  • Electrophilic Acryloyl Group: The prop-2-enoyl group at position 1 differentiates the target compound from analogs like 8-methyl-THQ or ester derivatives (e.g., tert-butyl ester in QB-3431). This α,β-unsaturated carbonyl group may enable Michael addition reactions or covalent binding to biological targets .

Halogenation and Bioactivity

Commercial Availability and Purity

  • Most THQ-carboxylic acids (e.g., 2-, 3-, and 6-carboxylic acids) are available at ≥95% purity, whereas fluorinated and acryloyl-containing variants are less common, indicating niche research applications .

Biological Activity

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS Number: 2758004-26-9) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃NO₃
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a tetrahydroquinoline core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that derivatives of tetrahydroquinoline compounds can modulate apoptotic pathways by inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Anticancer Activity Induces apoptosis in cancer cell lines through Bcl-2 protein inhibition.
Antioxidant Properties Exhibits antioxidant activity, potentially reducing oxidative stress in cells.
Neuroprotective Effects Shows promise in protecting neuronal cells from damage due to oxidative stress and inflammation.

Case Studies

  • Anticancer Efficacy : A study demonstrated that compounds similar to this compound exhibited strong binding affinities to Bcl-2 and Mcl-1 proteins. These interactions led to significant anti-proliferative effects on various cancer cell lines, including those resistant to conventional therapies .
  • Neuroprotection Research : Another investigation highlighted the compound's ability to mitigate neuronal cell death induced by neurotoxic agents. The study found that treatment with the compound reduced markers of oxidative stress and inflammation in neuronal cultures .
  • Chloride Transport Modulation : Research into related tetrahydroquinoline derivatives showed enhanced chloride transport in cells expressing mutant CFTR protein, suggesting potential applications in cystic fibrosis treatment .

Q & A

Q. What are the common synthetic routes for 1-(prop-2-enoyl)-tetrahydroquinoline-8-carboxylic acid derivatives?

Synthesis typically involves multi-step protocols, including lactamization, nucleophilic additions, or cyclocondensation. For example:

  • PPA-catalyzed lactamization : Thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline precursors using polyphosphoric acid (PPA) can yield tetrahydroquinoline cores .
  • Doebner reaction : Condensation of aniline derivatives with α,β-unsaturated carbonyl compounds forms quinoline scaffolds, followed by functionalization (e.g., prop-2-enoyl group introduction) via acylation .
  • Reduction and functionalization : Nitro precursors (e.g., 8-nitroquinolines) are reduced to amines, enabling further derivatization .

Q. What analytical methods are used to confirm the structure of this compound?

  • Spectroscopy : ¹H/¹³C-NMR confirms substitution patterns and stereochemistry. IR identifies carbonyl (C=O) and carboxylic acid (COOH) groups. Mass spectrometry (HRMS) validates molecular weight .
  • Chromatography : HPLC or TLC monitors reaction progress and purity.
  • X-ray crystallography (if applicable): Resolves absolute configuration in crystalline derivatives .

Q. What are the known biological activities of structurally related quinolinecarboxylic acids?

Quinolinecarboxylic acids exhibit antimicrobial properties. For instance:

  • 3-Quinolinecarboxylic derivatives (e.g., ciprofloxacin analogs) target DNA gyrase in bacteria, with activity against Gram-positive and Gram-negative strains .
  • 2-Phenylquinoline-4-carboxylic acids show efficacy against Staphylococcus aureus (MIC = 64 µg/mL) and methicillin-resistant strains (MRSA) .

Advanced Research Questions

Q. How can reaction yields be optimized during prop-2-enoyl group introduction?

  • Site-selective acylation : Use of triethylamine as a base in ethanol minimizes side reactions (e.g., ester hydrolysis) during nucleophilic additions .
  • Temperature control : Reactions at 70–80°C in aqueous ethanolic NaHCO₃ improve regioselectivity for N-acylation over O-acylation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency for challenging substrates.

Q. How do structural modifications influence antibacterial resistance profiles?

  • Fluorine substitution : Electron-withdrawing groups (e.g., 6-fluoro, 8-chloro) enhance DNA gyrase binding and reduce efflux pump susceptibility .
  • Cyclopropyl groups : Improve pharmacokinetics by increasing lipophilicity and metabolic stability .
  • Amino acid conjugates : N-(4-oxoquinolin-7-yl)-α-amino acids reduce resistance development by altering target interaction dynamics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Use broth dilution (MIC) and agar diffusion (zone of inhibition) under consistent conditions (pH, temperature) .
  • Structure-activity relationship (SAR) modeling : Computational tools (e.g., molecular docking) correlate substituent effects with activity trends .
  • Resistance profiling : Compare mutant vs. wild-type bacterial strains to identify resistance mechanisms (e.g., efflux pump overexpression) .

Q. How does stereochemistry impact stability and reactivity in aqueous environments?

  • Diastereoselective synthesis : Chiral auxiliaries or catalysts (e.g., L-proline) control stereochemistry at the tetrahydroquinoline C3/C4 positions, influencing solubility and degradation rates .
  • pH-dependent stability : Carboxylic acid groups protonate under acidic conditions, reducing hydrolysis of the prop-2-enoyl ester moiety .

Methodological Notes

  • Synthesis optimization : Prioritize PPA or microwave-assisted methods for rapid lactamization .
  • Data validation : Cross-reference spectral data with crystallographic or computational models to resolve ambiguous peaks .
  • Biological testing : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT) to contextualize activity .

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